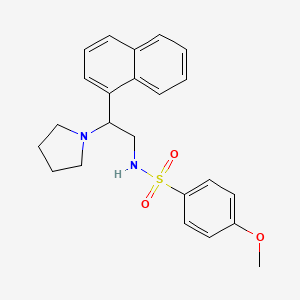

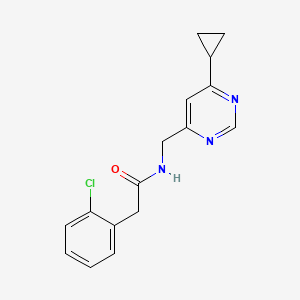

![molecular formula C19H14ClN3O2S2 B2377879 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-66-8](/img/structure/B2377879.png)

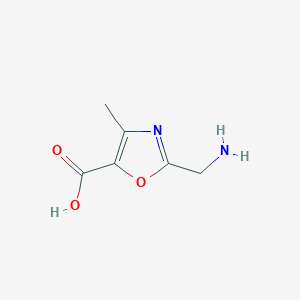

7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O2S2 and its molecular weight is 415.91. The purity is usually 95%.

BenchChem offers high-quality 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

MALT1 Protease Inhibitors for B Cell Lymphoma Treatment

The compound has been investigated in silico as a potential MALT1 protease inhibitor for the treatment of B cell lymphoma . The study combined 3D-QSAR study, drug-likeness, ADMET properties, and molecular docking .

Anticancer Activity

The compound has shown promising broad-spectrum anti-cancer effects . It demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .

In Vivo Antitumor Activity

The compound has been studied for its in vivo antitumor activity . Six compounds, including this one, have shown significant antitumor activity .

Drug Discovery and Optimization

The compound is considered significant in medicinal chemistry for drug discovery and optimization . It has received attention due to its distinct biopharmaceutical activities .

Synthesis of Diverse Physiologically Significant Molecules

Quinazolines, including this compound, are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Potential Resource for Anti-tumor Compound Discovery

The compound has been found to be biologically active and may be a useful resource for the discovery of anti-tumor compounds having a common quinazoline pharmacophore with lesser toxic effects .

作用機序

Target of Action

The primary target of this compound is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .

Mode of Action

The compound interacts with the MALT1 protease, inhibiting its activity . This inhibition disrupts the NF-κB signaling pathway, leading to a decrease in the activation, proliferation, and development of lymphocytes .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . By inhibiting the MALT1 protease, the compound disrupts the normal functioning of this pathway, leading to a decrease in the activation, proliferation, and development of lymphocytes .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . Two derivatives of the compound, T1 and T2, were found to have very good ADMET properties . These properties impact the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .

Result of Action

The inhibition of the MALT1 protease and the subsequent disruption of the NF-κB signaling pathway lead to a decrease in the activation, proliferation, and development of lymphocytes . This can have potential therapeutic effects in conditions such as diffuse large B cell lymphoma (DLBCL), which is associated with the uncontrolled multiplication of B cells .

Action Environment

特性

IUPAC Name |

7-chloro-5-oxo-N-(2-phenylethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S2/c20-12-6-7-14-13(10-12)17(24)22-16-15(27-19(26)23(14)16)18(25)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,25)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSGCOJLTRKVRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

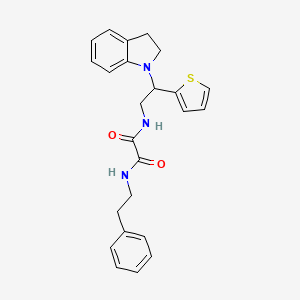

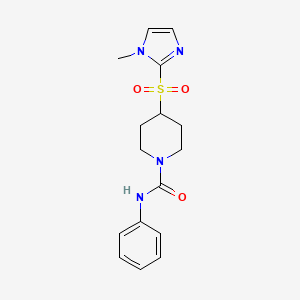

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)